molecular formula C46H58N2 B3281633 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile CAS No. 738584-51-5

9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile

Cat. No. B3281633
CAS RN: 738584-51-5
M. Wt: 639.0 g/mol
InChI Key: HLKJUJAIGQCZAK-UHFFFAOYSA-N
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Description

“9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile” is a complex organic compound. It likely belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons named after the molecule fluorene .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a series of linear, symmetrical, diphenylaminofluorene-based materials have been reported, including 9,9-didecyl-2,7-bis (N,N-diphenylamino)fluorene .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a series of linear, symmetrical, diphenylaminofluorene-based materials were structurally characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the linear absorption, quantum yields, single photon fluorescence, and two-photon absorption spectra of similar compounds were studied in polar and nonpolar solvents .

Mechanism of Action

The mechanism of action of such compounds is typically studied in the context of their applications. For instance, in the field of materials science, these compounds might exhibit interesting photophysical properties .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. Always handle chemicals with appropriate safety measures and consult Material Safety Data Sheets (MSDS) for specific information .

Future Directions

The future directions in the research of such compounds could involve exploring their applications in various fields, such as materials science, due to their interesting photophysical properties .

properties

IUPAC Name

9,9-didecyl-7-(N-phenylanilino)fluorene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N2/c1-3-5-7-9-11-13-15-23-33-46(34-24-16-14-12-10-8-6-4-2)44-35-38(37-47)29-31-42(44)43-32-30-41(36-45(43)46)48(39-25-19-17-20-26-39)40-27-21-18-22-28-40/h17-22,25-32,35-36H,3-16,23-24,33-34H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKJUJAIGQCZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40823073
Record name 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

738584-51-5
Record name 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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